molecular formula C14H7F2N3 B2651881 4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile CAS No. 1188099-22-0

4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile

Cat. No.: B2651881
CAS No.: 1188099-22-0
M. Wt: 255.228
InChI Key: DDZZJKXTPLJSNQ-UHFFFAOYSA-N
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Description

4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile is a fluorinated benzimidazole derivative with the molecular formula C14H7F2N3 and a molecular weight of 255.22 g/mol . It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound's structure incorporates two fluorine atoms at the 5- and 6-positions of the benzimidazole ring and a benzonitrile group at the 2-position, which can be critical for optimizing properties like potency, metabolic stability, and membrane permeability in drug discovery efforts . Benzimidazole-based compounds are recognized for their significant potential in pharmaceutical research, exhibiting a wide range of pharmacological properties. These include antimicrobial, anticancer, and anti-inflammatory activities, making the benzimidazole motif a valuable template for developing new therapeutic agents . Furthermore, recent synthetic methodologies have highlighted the efficiency of constructing complex difluoromethyl-substituted benzimidazo-fused heterocycles, underscoring the relevance of fluorinated benzimidazole intermediates in modern synthetic organic and medicinal chemistry . This product is provided for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and conduct a comprehensive risk assessment prior to use.

Properties

IUPAC Name

4-(5,6-difluoro-1H-benzimidazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2N3/c15-10-5-12-13(6-11(10)16)19-14(18-12)9-3-1-8(7-17)2-4-9/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZZJKXTPLJSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=CC(=C(C=C3N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile typically involves the reaction of 5,6-difluoro-1H-benzimidazole with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzimidazole derivatives with modified functional groups, such as amines, thiols, or ethers .

Scientific Research Applications

Medicinal Chemistry

4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile has shown promise as a pharmaceutical intermediate. Its structure allows for the modification of pharmacological properties, making it a candidate for developing drugs targeting various diseases.

Case Studies :

  • TRPC6 Inhibition : Research indicates that compounds similar to this compound can inhibit Transient Receptor Potential Channel 6 (TRPC6), which is implicated in several conditions such as nephrotic syndrome and heart failure. This inhibition could lead to new therapeutic strategies for these diseases .
Disease TargetedMechanism of Action
Nephrotic SyndromeTRPC6 inhibition
Heart FailureTRPC6 modulation
StrokePotential neuroprotective effects

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or protein function, making it a potential candidate for developing new antibiotics.

Research Findings :

  • A study demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity against various bacterial strains .

Cancer Research

In cancer research, compounds like this compound are being evaluated for their ability to inhibit specific enzymes involved in tumor growth and proliferation.

Mechanisms Explored :

  • Inhibition of signaling pathways associated with cancer cell proliferation.
Cancer TypePotential Mechanism
Breast CancerEnzyme inhibition
Prostate CancerSignaling pathway modulation

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material sciences. It can be used as a building block in the synthesis of advanced materials and dyes.

Dye Production

The compound's properties make it suitable for use in the development of dyes and pigments with enhanced stability and colorfastness.

Organic Electronics

Research is ongoing into its use in organic electronic devices due to its potential as a semiconductor material.

Mechanism of Action

The mechanism of action of 4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The benzimidazole ring can interact with the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile with structurally related benzimidazole derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural and Electronic Comparisons

Compound Name Substituents Key Structural Features Reference
4-(1H-Benzimidazol-2-yl)benzonitrile No fluorine substituents Lacks electron-withdrawing fluorine atoms; benzonitrile enhances π-stacking .
7.XXIX (Oxadiazole derivative) 5-Nitro, 1,3,4-oxadiazole Nitro group increases electron deficiency; oxadiazole improves bioactivity .
Thiophene-substituted benzimidazole Bromine, thiophene rings Bulky bromine and thiophene substituents affect solubility and steric interactions .
  • Fluorine vs. Non-Fluorinated Analogs: The 5,6-difluoro substitution in the target compound likely increases electronegativity and metabolic stability compared to non-fluorinated derivatives like 4-(1H-Benzimidazol-2-yl)benzonitrile . Fluorine’s small atomic radius minimizes steric hindrance, preserving binding site compatibility.
  • Benzonitrile vs. Oxadiazole/Nitro Groups : The benzonitrile group in the target compound may offer superior π-stacking interactions compared to the nitro and oxadiazole groups in 7.XXIX , which are more polar and conformationally rigid .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding and Crystal Packing: Non-fluorinated analogs like 4-(1H-Benzimidazol-2-yl)benzonitrile form hydrogen-bonded networks via N–H···N interactions .
  • Melting Points and Stability : Fluorinated compounds generally exhibit higher melting points due to increased molecular rigidity. For example, 7.XXIX has a melting point of 212–214°C , whereas the target compound’s melting point is expected to be higher due to fluorine’s strong intermolecular interactions.

Biological Activity

4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile is a chemical compound with the molecular formula C14H7F2N3. It is a derivative of benzimidazole, which is known for its diverse biological activities. The introduction of fluorine atoms in the structure enhances its stability and biological efficacy, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H7F2N3
  • Molecular Weight : 255.22 g/mol
  • Structure : The compound consists of a benzonitrile moiety substituted with a difluorobenzimidazole group.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. This can affect various biochemical pathways crucial for cellular function.
  • Receptor Binding : The difluorinated benzimidazole ring enhances binding affinity to certain receptors, potentially modulating signaling pathways involved in cancer progression and other diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays have demonstrated that the compound has cytotoxic effects on various cancer cell lines, including human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8). IC50 values suggest potent activity in sub-micromolar concentrations .
Cell LineIC50 (µM)Reference
CEM-130.12
MCF-70.65
MEL-81.5

Apoptosis Induction

Flow cytometry analyses indicate that the compound induces apoptosis in cancer cells in a dose-dependent manner. This suggests that it may trigger programmed cell death through intrinsic pathways related to mitochondrial dysfunction .

Case Studies

  • Study on Antitumor Activity :
    A study published in 2020 focused on benzimidazole derivatives and reported that compounds similar to this compound exhibited significant antitumor activity against various cancer cell lines. The study emphasized the need for further exploration of these derivatives for potential clinical applications .
  • Mechanistic Insights :
    Research exploring the mechanism of action highlighted that benzimidazole derivatives could inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape. This inhibition could enhance immune response against tumors .

Q & A

Q. What are the optimal synthetic routes for 4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine analogs with aldehydes or ketones under acidic or oxidative conditions. For fluorinated analogs like this compound, a two-step approach is recommended:

Cyclization : React 4-cyanophenyl-substituted precursors with 5,6-difluoro-1H-benzimidazole intermediates using sodium metabisulfite as a catalyst in dry DMF at 120°C under nitrogen for 18 hours .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol to achieve >95% purity.

  • Key Optimization Parameters :

  • Catalyst : Sodium metabisulfite enhances cyclization efficiency by stabilizing reactive intermediates.

  • Solvent : DMF ensures solubility of aromatic intermediates.

  • Temperature : Prolonged heating (18–24 hours) at 120°C maximizes yield .

    Table 1: Representative Synthetic Conditions for Analogous Compounds

    Compound TypeMethodCatalyst/SolventYield (%)Melting Point (°C)Reference
    Fluorinated BenzimidazolesCondensationNa₂S₂O₅, DMF, 120°C70–85189–235
    Boronated DerivativesSuzuki CouplingPd(PPh₃)₄, Dioxane65–78131–145

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • 1H/13C NMR :
  • Sample Preparation : Dissolve 10–20 mg in DMSO-d₆.
  • Key Signals :
  • Benzimidazole protons: δ 8.9–9.2 ppm (aromatic H), split due to fluorine coupling (J = 8–12 Hz) .
  • Fluorine-induced deshielding: Adjacent carbons (C-5,6) show 13C shifts at δ 160–165 ppm (dd, J = 6–8 Hz) .
  • Mass Spectrometry (UPLC-MS) :
  • Use electrospray ionization (ESI-) with a C18 column (ACN/water + 0.1% formic acid). Expected [M-H]⁻: m/z ~340–370 .
  • Elemental Analysis : Confirm C/F/N ratios (e.g., C: 60–65%, F: 10–12%, N: 12–15%) .

Advanced Research Questions

Q. How do the electronic effects of 5,6-difluoro substituents influence the reactivity and spectroscopic properties of the benzimidazole core?

  • Methodological Answer :
  • Electronic Effects :
  • Fluorine’s electron-withdrawing nature reduces electron density on the benzimidazole ring, increasing electrophilicity at C-2. This enhances susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) .
  • NMR Impact : Fluorine coupling splits aromatic proton signals (e.g., 1H NMR: δ 8.18 ppm, ddd, J = 9–11 Hz) .
  • Computational Validation :
  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What methodologies are suitable for evaluating the biological activity of this compound in cellular models?

  • Methodological Answer :
  • Cell Culture : Use adherent cell lines (e.g., HUVECs or BJ fibroblasts) in DMEM/RPMI with 10% FBS, 2 mM L-glutamine, and antibiotics .
  • Cytotoxicity Assay :

Treat cells with 1–100 μM compound for 48 hours.

Quantify viability via MTT assay (λ = 570 nm).

  • Dose-Response Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer :
  • 2D NMR : Use HSQC/HMBC to assign ambiguous signals (e.g., distinguishing benzimidazole C-2 from nitrile carbons) .
  • Comparative Analysis : Cross-reference with published analogs (e.g., 4-(1-(4-fluorophenethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile, δ 7.85 ppm for nitrile-adjacent protons) .

Q. What computational strategies predict the binding affinity of this compound to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with protein structures (PDB ID: e.g., 3ERT for kinases).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
  • Pharmacophore Modeling : Map fluorine and nitrile groups as hydrogen-bond acceptors for kinase inhibition .

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